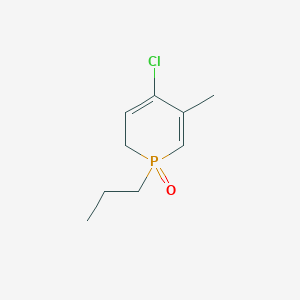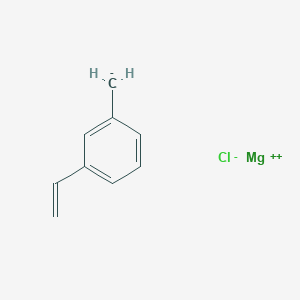
Magnesium chloride (3-ethenylphenyl)methanide (1/1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium chloride (3-ethenylphenyl)methanide (1/1/1) is a chemical compound with the molecular formula C_9H_9ClMg. It is a coordination complex where magnesium is bonded to a chloride ion and a 3-ethenylphenylmethanide ligand. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of magnesium chloride (3-ethenylphenyl)methanide typically involves the reaction of magnesium chloride with 3-ethenylphenylmethane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
MgCl2+C9H9Mg→MgCl2(C9H9)
Industrial Production Methods
Industrial production of magnesium chloride (3-ethenylphenyl)methanide involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Magnesium chloride (3-ethenylphenyl)methanide undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding oxidized products.
Reduction: Can be reduced under specific conditions to yield reduced magnesium complexes.
Substitution: Undergoes substitution reactions where the chloride ion or the 3-ethenylphenylmethanide ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride.
Substitution Reagents: Such as halogens or other organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield magnesium oxide complexes, while substitution reactions can produce a variety of organomagnesium compounds.
Aplicaciones Científicas De Investigación
Magnesium chloride (3-ethenylphenyl)methanide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems.
Industry: Utilized in the production of advanced materials and as a catalyst in polymerization reactions.
Mecanismo De Acción
The mechanism by which magnesium chloride (3-ethenylphenyl)methanide exerts its effects involves coordination chemistry. The magnesium ion acts as a central metal, coordinating with the chloride ion and the 3-ethenylphenylmethanide ligand. This coordination influences the reactivity and stability of the compound, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Magnesium chloride (3-methoxyphenyl)methanide (1/1/1): Similar structure but with a methoxy group instead of an ethenyl group.
Magnesium chloride (3-chlorophenyl)methanide (1/1/1): Contains a chlorophenyl group instead of an ethenyl group.
Uniqueness
Magnesium chloride (3-ethenylphenyl)methanide is unique due to the presence of the ethenyl group, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in specific applications where the ethenyl group plays a crucial role in the compound’s behavior.
Propiedades
Número CAS |
104670-17-9 |
|---|---|
Fórmula molecular |
C9H9ClMg |
Peso molecular |
176.92 g/mol |
InChI |
InChI=1S/C9H9.ClH.Mg/c1-3-9-6-4-5-8(2)7-9;;/h3-7H,1-2H2;1H;/q-1;;+2/p-1 |
Clave InChI |
MXDREMDXYKZSHU-UHFFFAOYSA-M |
SMILES canónico |
[CH2-]C1=CC(=CC=C1)C=C.[Mg+2].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-([1,1'-Biphenyl]-4-yl)-N,N-dimethylbut-3-en-1-amine](/img/structure/B14338784.png)
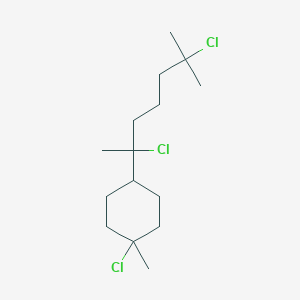


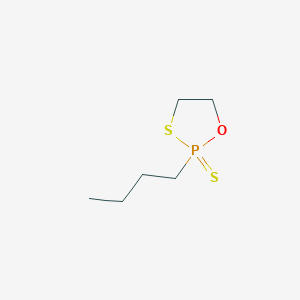
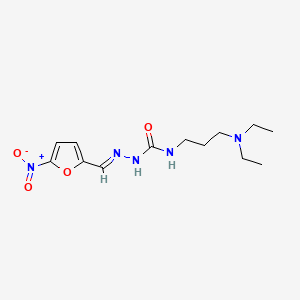
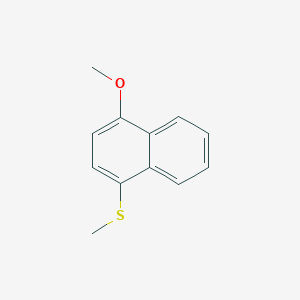

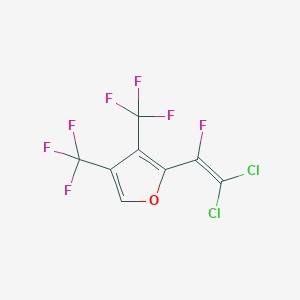
![1-{4-[(3-Chloropropyl)(methyl)amino]but-2-YN-1-YL}pyrrolidin-2-one](/img/structure/B14338843.png)

![2-[2-(Oxiran-2-yl)ethyl]hexahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione](/img/structure/B14338858.png)
![4-Carbamoyl-1-[2-(hexyloxy)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14338874.png)
